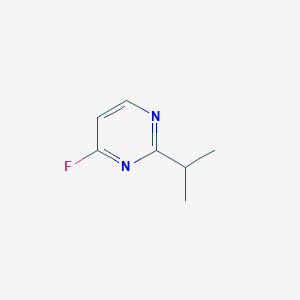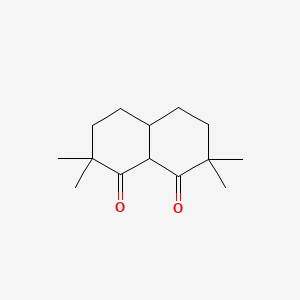
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is an organic compound with a unique structure characterized by its tetramethyl substitution on a hexahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting from simple aldehydes or ketones, followed by cyclization and methylation steps.
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate naphthalene derivatives.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as:
Continuous Flow Chemistry: For efficient and consistent production.
Batch Processing: Involving large reactors and controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylnaphthalene: Similar structure but without the hexahydro modification.
Hexahydronaphthalene Derivatives: Compounds with similar hydrogenated naphthalene backbones.
Uniqueness
2,2,7,7-Tetramethylhexahydronaphthalene-1,8(2H,8aH)-dione is unique due to its specific substitution pattern and hydrogenation, which may confer distinct chemical and physical properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Formule moléculaire |
C14H22O2 |
|---|---|
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2,2,7,7-tetramethyl-3,4,4a,5,6,8a-hexahydronaphthalene-1,8-dione |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-5-9-6-8-14(3,4)12(16)10(9)11(13)15/h9-10H,5-8H2,1-4H3 |
Clé InChI |
OVMAVLJLIMHKQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2CCC(C(=O)C2C1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

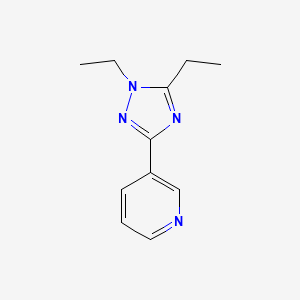
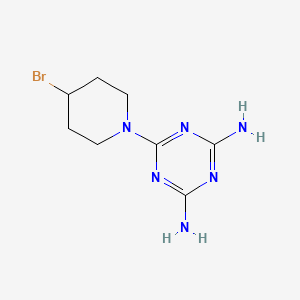
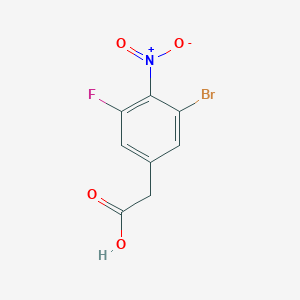
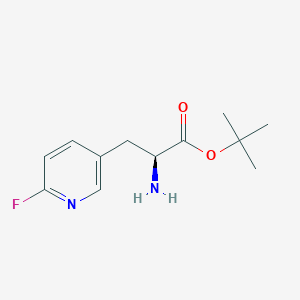

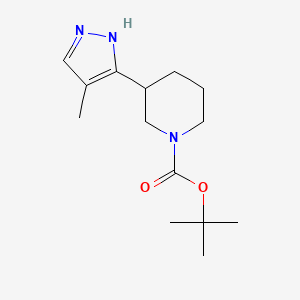
![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
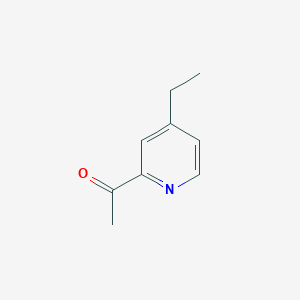
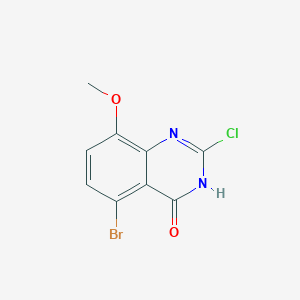

![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
